molecular formula C13H14F3NO2 B13970029 Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate

Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate

Cat. No.: B13970029
M. Wt: 273.25 g/mol
InChI Key: NYBPVCLPHVYXJC-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate is an organic compound that features a benzoate ester functional group, a cyclopropyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification and cyclopropanation processes, utilizing continuous flow reactors to ensure high efficiency and yield. The use of robust catalysts and optimized reaction conditions would be essential to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoates or amines.

Mechanism of Action

The mechanism of action of Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the cyclopropyl group can influence its overall stability and reactivity . The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(cyclopropyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

ethyl 3-[cyclopropyl(trifluoromethyl)amino]benzoate

InChI

InChI=1S/C13H14F3NO2/c1-2-19-12(18)9-4-3-5-11(8-9)17(10-6-7-10)13(14,15)16/h3-5,8,10H,2,6-7H2,1H3

InChI Key

NYBPVCLPHVYXJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N(C2CC2)C(F)(F)F

Origin of Product

United States

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